3-[4-(1H-imidazol-1-yl)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide - 321385-59-5

3-[4-(1H-imidazol-1-yl)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide

Catalog Number: EVT-3261485
CAS Number: 321385-59-5
Molecular Formula: C19H15N5O
Molecular Weight: 329.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Tetrahydro-4-[3-[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl-2H-pyran-4-carboxamide (5)

    Compound Description: This compound, also known as (5), was a former antiasthma drug candidate. Research focused on optimizing its synthesis through a palladium-catalyzed carbon-sulfur bond formation using a modified Migita reaction. []

    Relevance: While (5) differs significantly from 3-[4-(1H-imidazol-1-yl)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide in its overall structure, both share the key feature of an imidazole ring substituted onto a phenyl ring. This highlights the importance of this moiety in pharmaceutical research, potentially for its binding interactions with biological targets. []

Tetrahydro-4-[3-(4-fluorophenyl)thio]phenyl-2H-pyran-4-carboxamide (6)

    Compound Description: This compound (6) was a key intermediate in the large-scale synthesis of the aforementioned antiasthma drug candidate (5). []

4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide (10, CJ-13,454)

    Compound Description: This compound, also known as CJ-13,454 (10), is an orally active 5-lipoxygenase (5-LO) inhibitor. It was developed as a structural modification of a related compound that showed cataract formation in rats. Key changes included replacing a methoxy group with a carboxamide group, aiming to improve its toxicological profile. []

    Relevance: Similar to 3-[4-(1H-imidazol-1-yl)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide, this compound contains a central phenyl ring with an imidazole-substituted phenyl ring attached. The differences in linker groups and additional substituents illustrate how fine-tuning structures within a chemical class can significantly impact biological activity and pharmacological properties. []

4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones

    Compound Description: This series of compounds, including imazodan (CI-914, 1) and its 5-methyl analog CI-930 (11), was investigated for positive inotropic activity. These compounds act as cardiotonic agents by selectively inhibiting cardiac phosphodiesterase fraction III. [, , ]

    Relevance: These compounds share the 4-(1H-imidazol-1-yl)phenyl moiety with 3-[4-(1H-imidazol-1-yl)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide, highlighting the importance of this structural feature in different therapeutic areas. The variation in the core heterocyclic scaffold from a pyrazole to a pyridazinone demonstrates how subtle structural changes can lead to different pharmacological profiles. [, , ]

(E)-4,5-dihydro-6-[2-[4-(1H-imidazol-1-yl)phenyl]ethenyl]-3(2H)-pyridazinones

    Compound Description: This series of compounds represents a structural variation on the aforementioned imazodan series, incorporating an ethenyl spacer between the phenyl and dihydropyridazinone rings. This modification led to compounds with potent inotropic, vasodilatory, and antithrombotic activities. []

1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247)

    Compound Description: This compound, known as apixaban (40), is a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. It was developed as a follow-up to razaxaban and features a novel bicyclic tetrahydropyrazolopyridinone scaffold. []

    Relevance: While the core structure of apixaban differs from 3-[4-(1H-imidazol-1-yl)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide, its identification highlights the ongoing research in developing novel heterocyclic scaffolds with potent biological activity. Both compounds belong to a broader class of heterocyclic compounds with diverse pharmacological activities. []

    Compound Description: This compound, Razaxaban (11d), is a potent, selective, and orally bioavailable inhibitor of factor Xa. Its development involved incorporating an aminobenzisoxazole as the P(1) ligand to improve selectivity for factor Xa over other enzymes like trypsin and plasma kallikrein. []

    Relevance: Similar to 3-[4-(1H-imidazol-1-yl)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide, razaxaban features an imidazole ring, though with different substitutions and positions within the overall structure. Both belong to the arylpyrazole class, which is known for its wide range of biological activities, including anti-inflammatory, analgesic, and anticoagulant properties. []

1,2-Dihydro-5-[4-(1H-imidazol-1-yl)phenyl]-6-methyl-2-oxo-3-pyridinecarbonitriles

    Compound Description: This series of compounds, including the unsubstituted analog 14a, were identified as potent positive inotropic agents. Structural variations explored the impact of methyl substitutions at the 4 and 6 positions on inotropic activity. []

    Relevance: These compounds, like 3-[4-(1H-imidazol-1-yl)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide, feature a 1H-imidazol-1-yl)phenyl substituent. The research highlights how this group, when incorporated into various heterocyclic frameworks (in this case, pyridinecarbonitriles), can contribute to diverse biological activities. []

2,4-Dihydro-5-[4-(1H-imidazol-1-yl)phenyl]-3H-pyrazol-3-ones

    Compound Description: This group of compounds represents a ring-contracted analog of the 4,5-dihydro-3(2H)-pyridazinone series, also investigated for positive inotropic activity. The studies focused on the influence of alkyl substituents at the C-4 position on both inotropic activity and phosphodiesterase inhibitory activity. []

    Relevance: This series provides a direct comparison to 3-[4-(1H-imidazol-1-yl)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide, as both share the 5-[4-(1H-imidazol-1-yl)phenyl]-pyrazole core structure. The variations in the pyrazole ring substituents and presence/absence of the carboxamide group are key points of comparison for understanding structure-activity relationships within this chemical class. []

(E)-1-(4-(1H-imidazol-1-yl)phenyl)-3-(1, 5a1-dihydropyren-1-yl)prop-2-en-1-one (EIPDP)

    Compound Description: This novel chalcone-based pyrene derivative was synthesized and characterized for its linear and nonlinear optical properties. []

    Relevance: EIPDP and 3-[4-(1H-imidazol-1-yl)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide share the 4-(1H-imidazol-1-yl)phenyl moiety, highlighting its potential utility in various applications beyond pharmaceuticals. The inclusion of EIPDP emphasizes the versatility of this chemical motif for exploring different material properties. []

(2E)-2-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]-N-phenylhydrazinecarboxamide ((2E)-HIPC)

    Compound Description: (2E)-HIPC is an anticonvulsant agent whose molecular structure and vibrational and electronic properties have been extensively studied using both experimental and theoretical methods. []

    Relevance: While (2E)-HIPC and 3-[4-(1H-imidazol-1-yl)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide share the common features of a phenylhydrazinecarboxamide moiety and an imidazole ring, the arrangement and connections within the molecules differ. The comparison emphasizes how even with some shared features, the overall structural context can lead to very different biological activities. []

Properties

CAS Number

321385-59-5

Product Name

3-[4-(1H-imidazol-1-yl)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide

IUPAC Name

3-(4-imidazol-1-ylphenyl)-N-phenylpyrazole-1-carboxamide

Molecular Formula

C19H15N5O

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C19H15N5O/c25-19(21-16-4-2-1-3-5-16)24-12-10-18(22-24)15-6-8-17(9-7-15)23-13-11-20-14-23/h1-14H,(H,21,25)

InChI Key

FJNHAVXYEQSETJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)N2C=CC(=N2)C3=CC=C(C=C3)N4C=CN=C4

Canonical SMILES

C1=CC=C(C=C1)NC(=O)N2C=CC(=N2)C3=CC=C(C=C3)N4C=CN=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.